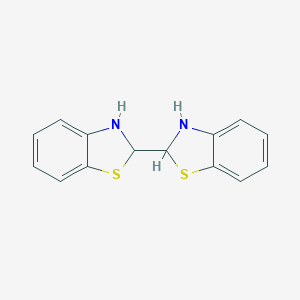

2,2'-Bibenzothiazoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2,3-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S2/c1-3-7-11-9(5-1)15-13(17-11)14-16-10-6-2-4-8-12(10)18-14/h1-8,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPDJBMOMMJHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(S2)C3NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940918 | |

| Record name | 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19258-20-9 | |

| Record name | 2,2'-Bibenzothiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for 2,2 Bibenzothiazoline Synthesis

Precursor-Based Derivatization and Functionalization Strategies of Bibenzothiazoline

Regioselective and Stereoselective Introduction of Functional Groups

The strategic introduction of functional groups at specific positions (regioselectivity) and with defined three-dimensional orientations (stereoselectivity) on the 2,2'-bibenzothiazoline scaffold is critical for tuning its chemical properties and biological activity. Methodologies for achieving such precision often rely on modern synthetic techniques, including directed C-H functionalization and the use of pre-functionalized precursors.

For related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD), direct C-H functionalization has proven to be a powerful tool. nih.govnih.gov For instance, iridium-catalyzed C-H borylation can create versatile borylated intermediates, allowing for subsequent functionalization at various positions of the benzenoid ring. nih.govnih.govdiva-portal.org Similarly, palladium and ruthenium-based catalysts have been employed for direct arylation reactions, with regioselectivity often being controlled by the choice of catalyst and directing groups. nih.gov For example, carboxylate-assisted C-H activation with a ruthenium system can show a high preference for the C4 position. nih.gov These principles can be conceptually applied to the this compound core, where the nitrogen and sulfur atoms could potentially direct the regioselective introduction of substituents.

Stereoselectivity is paramount when chiral centers are introduced. Organophotoredox catalysis using chiral auxiliaries, such as Evans oxazolidinones, has been effective in controlling the stereochemistry of photocycloadditions to form complex bicyclic systems. mdpi.com This strategy involves attaching a chiral auxiliary to the substrate, which then directs the stereochemical outcome of the subsequent bond-forming reaction. mdpi.com

Strategies for Enhanced Solubility and Biocompatibility of Derivatives

Poor aqueous solubility is a common challenge that can limit the practical applications of organic compounds, particularly in biological and pharmaceutical contexts. Several strategies can be employed to enhance the solubility and biocompatibility of this compound derivatives. nih.govnih.govresearchgate.net

One primary approach is through chemical structure modification . nih.govresearchgate.net Introducing polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can increase the hydrophilicity of the molecule, thereby improving its solubility in aqueous media. nih.gov Another chemical modification strategy is the formation of prodrugs, where the parent molecule is temporarily linked to a more soluble moiety, which is then cleaved in the target environment to release the active compound. nih.govresearchgate.net

Formulation-based strategies also offer effective means to improve solubility and bioavailability. These include:

Particle Size Reduction : Techniques like micronization increase the surface area-to-volume ratio of the compound, which can lead to improved dissolution rates. nih.gov

Solid Dispersions : Dispersing the compound in an inert, highly soluble carrier matrix at the molecular level can create an amorphous solid dispersion, which often exhibits significantly higher solubility and dissolution rates compared to the crystalline form. nih.gov

Lipid-Based Drug Delivery Systems : Encapsulating the bibenzothiazoline derivative within lipid-based carriers like liposomes, lipid microspheres, or solid lipid nanoparticles can improve solubility, protect the compound from degradation, and enhance its transport across biological membranes. nih.govresearchgate.net

Complexation : The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule within a more hydrophilic shell, effectively increasing its aqueous solubility. nih.gov

Asymmetric Synthetic Approaches for Chiral this compound Analogues

The synthesis of specific enantiomers or diastereomers of chiral molecules is crucial, as different stereoisomers can exhibit vastly different biological activities. nih.gov Asymmetric synthesis provides the tools to selectively produce a desired stereoisomer of this compound analogues. nih.gov

Enantioselective and Diastereoselective Synthesis of Chiral Bibenzothiazolines

Enantioselective and diastereoselective methods aim to create one or more stereocenters with a high degree of control. For heterocyclic compounds, this is often achieved through catalyst-controlled reactions.

Enantioselective Synthesis : This focuses on producing one enantiomer in excess over the other from an achiral or racemic starting material. Rhodium-catalyzed C-H functionalization, using a chiral cyclopentadienyl (B1206354) ligand, has been successfully used for the enantioselective synthesis of sulfur-chiral 1,2-benzothiazines. nih.gov This type of catalysis creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer. nih.gov Organocatalysis also offers powerful methods for enantioselective synthesis, such as the Michael addition of aldehydes to nitroolefins catalyzed by chiral pyrrolidine (B122466) derivatives, which can yield products with high enantioselectivity. rsc.orgbeilstein-journals.org

Diastereoselective Synthesis : This is employed when a molecule has multiple stereocenters, and the goal is to control the relative configuration between them. Diastereoselective radical functionalization, for example, has been used to couple a radical with a chiral sulfinimine, achieving excellent diastereoselectivity. nih.gov Similarly, organocatalyzed Diels-Alder reactions can provide stereocontrolled access to complex cyclic structures with multiple stereocenters, like chiral 1,3-cyclohexadienals. nih.govsemanticscholar.org

| Methodology | Catalyst/Reagent Type | Target Structure Type | Key Feature | Reference |

|---|---|---|---|---|

| Enantioselective C-H Functionalization | Chiral Rhodium Complex | Sulfur-Chiral 1,2-Benzothiazines | Creates sulfur-based stereocenter with high enantioselectivity. | nih.gov |

| Diastereoselective Radical Functionalization | Chiral Sulfinimine | Chiral BCP Benzylamines | Excellent control over the relative stereochemistry of newly formed centers. | nih.gov |

| Organocatalyzed Michael Addition | Chiral Amine-Squaramide | γ-Substituted Butyrolactams | High yields with excellent diastereoselectivity and enantioselectivity. | rsc.org |

| Organocatalyzed Diels-Alder Reaction | Jørgensen-Hayashi Organocatalyst | Chiral 1,3-Cyclohexadienals | Stereocontrolled access to complex cyclohexadienal backbones. | nih.gov |

Application of Chiral Auxiliaries and Organocatalysis in Bibenzothiazoline Synthesis

Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This is a reliable and versatile strategy, especially in the early stages of developing a synthetic route. wikipedia.orgnih.govresearchgate.net For example, chiral oxazolidinones (Evans auxiliaries) and camphorsultam are widely used to control the stereochemistry of alkylation, aldol, and cycloaddition reactions. mdpi.comwikipedia.orgresearchgate.net In the context of bibenzothiazoline synthesis, a chiral auxiliary could be attached to a precursor molecule to guide the stereoselective formation of the thiazoline (B8809763) rings or the introduction of substituents.

Organocatalysis : This field utilizes small, metal-free organic molecules to catalyze chemical transformations. nih.govbeilstein-journals.org It has become a major pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. beilstein-journals.org Chiral amines, such as proline and its derivatives, are common organocatalysts that operate by forming chiral enamines or iminium ions as reactive intermediates. nih.govyoutube.com These intermediates then react with electrophiles in a highly stereocontrolled manner. nih.govyoutube.com Bifunctional organocatalysts, which possess both a Lewis basic site (e.g., an amine) and a Brønsted acidic site (e.g., a thiourea (B124793) or squaramide), can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereoselectivity. rsc.orgresearchgate.net Such catalysts could be designed to facilitate the asymmetric construction of the this compound core.

Mechanistic Investigations of this compound Formation Reactions

Reaction Pathway Elucidation Through Intermediate Isolation and Characterization

The formation of thiazolidine (B150603) rings, such as those in bibenzothiazolines, typically involves the condensation of a thiol-containing compound with an aldehyde or imine. Mechanistic studies on the formation of structurally related bisthiazolidines have provided significant insights. nih.govresearchgate.net These studies combine experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with computational DFT (Density Functional Theory) analysis to map out the reaction pathway. nih.gov

A plausible pathway for the formation of a 2-substituted bisthiazolidine involves the in-situ formation of imines, which can then undergo exchange reactions. nih.govresearchgate.net Key steps and intermediates that have been identified or proposed include:

Imine Formation : The reaction often begins with the formation of an imine from an aldehyde and an amine source. nih.gov

Thiol-mediated Cyclization : A thiol group can then attack the imine carbon, leading to a cyclization event. nih.gov This can proceed through different pathways, such as an N-assisted N-C bond cleavage followed by a thiol-mediated cyclization. nih.gov

Intermediate Detection : In detailed mechanistic studies, intermediates such as key imines and carbinolamines have been detected and characterized using NMR spectroscopy, providing direct evidence for the proposed reaction steps. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and transition states. While extensive computational studies have been conducted on the synthesis of various benzothiazole (B30560) derivatives, specific and detailed computational investigations into the reaction mechanisms and transition states for the synthesis of this compound are not extensively documented in publicly available research.

However, computational studies on related benzothiazole syntheses can provide analogous insights. For instance, DFT calculations have been employed to study the condensation reaction of 2-aminothiophenol (B119425) with various reagents to form 2-substituted benzothiazoles. These studies often focus on calculating the activation energies, reaction enthalpies, and geometries of reactants, intermediates, transition states, and products.

In the context of the synthesis of related compounds, such as 2-arylbenzothiazoles, computational analyses have helped to elucidate the reaction pathways. These studies often involve the modeling of steps such as imine formation, cyclization, and oxidation to understand the energetic favorability of different mechanistic routes.

While direct computational data for this compound synthesis is scarce, theoretical investigations on similar disulfide bond formations and heterocyclic dimerizations suggest that the mechanism likely involves either a radical coupling or a nucleophilic substitution pathway. A computational study of such a mechanism would typically involve the following:

Geometry Optimization: Calculating the most stable three-dimensional structures of the reactants, possible intermediates (like a benzothiazolyl radical or a thiolate anion), transition states, and the final this compound product.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Transition State Searching: Employing algorithms to locate the transition state structure connecting the reactants and products. This is a critical step in understanding the energy barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state correctly connects the desired reactants and products.

A hypothetical computational study on the dimerization of a benzothiazole precursor could yield data such as that presented in the table below. It is important to note that this table is illustrative and not based on actual published research for this compound.

Hypothetical Calculated Energies for a Proposed Reaction Pathway

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (e.g., 2-mercaptobenzothiazole) | 0.0 |

| Intermediate (e.g., Benzothiazolyl radical) | +30.5 |

| Transition State (Dimerization) | +5.2 |

| Product (this compound) | -45.8 |

Further dedicated computational research is required to specifically map out the potential energy surface for the synthesis of this compound and to provide precise data on its reaction mechanism and transition states.

Elucidation of Reactivity and Reaction Mechanisms of 2,2 Bibenzothiazoline

Fundamental Reaction Pathways of the Bibenzothiazoline Moiety

The fundamental reaction pathways of the bibenzothiazoline core structure are dictated by the interplay of its heterocyclic rings and the unique electronic properties of the nitrogen and sulfur atoms.

Theoretical studies on benzothiazole (B30560) derivatives provide insights into the nucleophilic and electrophilic nature of the 2,2'-bibenzothiazoline structure. The nitrogen atom (N3) is consistently identified as the most nucleophilic site across various benzothiazole derivatives. Conversely, the C2 carbon of the benzothiazole ring is typically the most electrophilic position. ccsenet.org However, in substituted derivatives, the C6 carbon can also exhibit significant electrophilicity. ccsenet.org

The reactivity of these sites governs the interaction of this compound with various reagents. Nucleophiles will preferentially attack the electrophilic carbon centers, potentially leading to ring-opening or substitution reactions. Electrophiles, on the other hand, will react with the nucleophilic nitrogen atom. The Hard and Soft Acids and Bases (HSAB) theory can be applied to predict the outcomes of these interactions, where electrophiles will preferentially form covalent adducts with nucleophiles of comparable softness or hardness. nih.gov

Table 1: Predicted Nucleophilic and Electrophilic Centers in the Benzothiazoline (B1199338) Moiety

| Position | Atom | Predicted Reactivity |

| N3 | Nitrogen | Most Nucleophilic |

| C2 | Carbon | Most Electrophilic |

| C6 | Carbon | Electrophilic (in substituted derivatives) |

This table is based on theoretical studies of benzothiazole derivatives and provides a predictive framework for the reactivity of this compound.

The benzothiazoline structure can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of various oxidized species, including the potential for C-N bond cleavage. mdpi.com The presence of nitrogen and sulfur atoms influences the redox potential of the molecule. cymitquimica.com

Benzothiazolines are recognized as potent reducing agents. acs.org They can act as hydrogen donors in transfer hydrogenation reactions, for example, in the enantioselective reduction of ketimines to chiral amines in the presence of a chiral Brønsted acid catalyst. acs.org In this process, the benzothiazoline is converted to the more stable aromatic benzothiazole. acs.org

Recent research has highlighted the role of benzothiazolines as precursors for radical species, particularly under photochemical conditions. mdpi.comnih.govresearchgate.netnih.gov C2-acyl-substituted benzothiazolines can undergo a visible light-driven homolytic C-C bond cleavage to generate acyl radicals. acs.org These radicals can then participate in various synthetic transformations, including alkylation, alkenylation, and alkynylation reactions. acs.org

The generation of radicals from benzothiazolines can be initiated through several mechanisms, including single-electron oxidation by a photoexcited species. nih.gov This process forms a benzothiazoline radical cation, which then serves as a radical precursor. nih.gov The propensity of benzothiazolines to form radicals suggests a potential pathway for the formation of bibenzothiazoline oligomers through radical polymerization mechanisms, although specific studies on this compound oligomerization are not extensively documented.

Table 2: Radical Generation from Benzothiazoline Derivatives

| Precursor | Conditions | Radical Species Generated | Subsequent Reactions |

| C2-acyl-substituted benzothiazoline | Visible light | Acyl radical | Alkylation, Alkenylation, Alkynylation |

| C2-substituted benzothiazoline | Photoirradiation with photocatalyst | Alkyl or Acyl radical | Hydroalkylation, Hydroacylation |

This table summarizes findings from studies on various substituted benzothiazolines, indicating the potential for radical generation from the this compound structure.

Kinetics and Thermodynamics of Bibenzothiazoline Reactions

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles. While specific quantitative data for this compound is limited, general principles can be applied based on studies of related heterocyclic systems.

Kinetic studies of reactions involving heterocyclic compounds, such as the ring-opening polymerization of 2-ethyl-2-oxazoline, often reveal pseudo-first-order kinetics with respect to the monomer concentration. researchgate.netbeilstein-journals.org The rate of such reactions is influenced by the nature of the initiator and the reaction temperature. researchgate.netbeilstein-journals.org While not directly studying this compound, these studies suggest that transformations involving the benzothiazoline ring are likely to follow well-defined kinetic profiles that can be experimentally determined.

For reactions involving radical intermediates, the kinetics can be more complex, potentially involving initiation, propagation, and termination steps. The rate of radical generation from benzothiazolines under photolytic conditions would depend on factors such as light intensity and the presence of photosensitizers or catalysts. nih.gov

The stability of this compound and its derivatives is a key factor in its chemical behavior. Theoretical studies on benzothiazole derivatives have been used to assess their stability based on thermodynamic parameters and charge transfer characteristics. scirp.org The stability of different tautomeric forms, for instance, can be predicted, with computational results often aligning with experimental observations. ccsenet.orgresearchgate.net

The thermodynamic favorability of a reaction determines the position of equilibrium. For example, in the use of benzothiazoline as a reducing agent, the conversion to the highly stable aromatic benzothiazole product provides a strong thermodynamic driving force for the reaction. acs.org Thermodynamic analysis, including the determination of enthalpy and Gibbs free energy changes, can confirm the spontaneity of such reactions. scirp.org

Catalytic and Non-Catalytic Transformations Involving this compound

Benzothiazolines, the core structural motif of this compound, are recognized as effective reducing agents in various chemical transformations. For instance, benzothiazoline has been successfully employed as a hydrogen source in the asymmetric transfer hydrogenation of ketimines, catalyzed by phosphoric acid, yielding chiral amines with high enantioselectivity. acs.org This reactivity stems from the ability of the benzothiazoline ring to liberate a hydride, converting it into the more stable aromatic benzothiazole. acs.org

In addition to their role as hydride donors, benzothiazoline derivatives can also function as carbanion and radical transfer reagents, facilitating the construction of carbon-carbon bonds. mdpi.comresearchgate.net These transformations can be initiated under thermal conditions or through photochemical activation. mdpi.com

Acid catalysis plays a significant role in the reactions of benzothiazoline derivatives. In the context of transfer hydrogenation, a chiral Brønsted acid catalyst is essential for the enantioselective reduction of imines. acs.org The reaction mechanism likely involves the activation of the imine by the acid, making it more susceptible to hydride attack from the benzothiazoline.

Furthermore, acid-catalyzed condensation reactions are fundamental to the synthesis of the benzothiazole skeleton, which is structurally related to this compound. For example, the reaction of 2-aminothiophenols with various carbonyl compounds or nitriles is often promoted by Brønsted or Lewis acids to afford benzothiazole derivatives. mdpi.comresearchgate.net While direct studies on the acid-base catalyzed reactions of this compound are not extensively documented, it can be inferred that the nitrogen atoms within the bibenzothiazoline structure can be protonated in the presence of acids, potentially influencing its stability and reactivity. The presence of an acid has been shown to facilitate the racemization of benzothiazoline. mdpi.com

The photochemical behavior of benzothiazoline derivatives has garnered significant attention. Direct photoexcitation of C(2)-substituted benzothiazolines using visible light can lead to the generation of acyl radicals. nih.govsemanticscholar.orgmdpi.com This process does not require an external photocatalyst, as the benzothiazoline moiety itself can absorb light and undergo bond cleavage to form the radical species. nih.govsemanticscholar.org These photochemically generated radicals can then participate in various synthetic transformations, such as the C(3)-H functionalization of quinoxalin-2-ones and cascade radical cyclizations with isonitriles to produce phenanthridines. nih.govsemanticscholar.org

The proposed mechanism for this direct photoexcitation involves the formation of an excited state of the benzothiazoline, which then leads to the generation of an acyl radical and a benzothiazolinyl radical. The efficiency of these reactions can sometimes be improved by the presence of an electron mediator. mdpi.com

Thermochemical data for benzothiazole, a related aromatic compound, is available and provides insight into its stability. nist.govnist.gov While specific thermochemical studies on this compound are scarce, the thermal decomposition of benzothiazolines can lead to the formation of 2-substituted benzothiazoles. mdpi.com Under thermal conditions, C(2)-substituted benzothiazoline derivatives have been shown to act as carbanion-type alkyl-transfer reagents. mdpi.com

| Transformation | Conditions | Reactant | Product | Catalyst/Mediator | Ref. |

| Asymmetric Transfer Hydrogenation | Phosphoric Acid Catalysis | Ketimine | Chiral Amine | Benzothiazoline | acs.org |

| C(3)-H Acylation | Direct Photoexcitation (Blue LED) | Quinoxalin-2-one | C3-acylated quinoxalin-2-one | C(2)-benzoyl-substituted benzothiazoline | nih.govsemanticscholar.org |

| Radical Alkynylation | Visible Light | Terminal Alkyne | Alkynylated Product | C(2)-substituted benzothiazoline | mdpi.com |

| Hydroalkylation/Hydroacylation | Thermal (80 °C) | Michael Acceptor | Alkylated/Acylated Product | Benzothiazoline | mdpi.com |

Mechanistic Hypotheses and Elucidation Studies for Bibenzothiazoline Derivatives

Elucidating the precise reaction mechanisms of bibenzothiazoline derivatives is essential for optimizing existing reactions and designing new synthetic methodologies. Various techniques are employed to probe reaction pathways, identify intermediates, and understand the factors governing reactivity and selectivity.

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms by providing information about bond-breaking and bond-forming steps at or before the rate-determining step. wikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE (kH/kD > 1) suggests that the C-H bond is being cleaved in the rate-determining step.

While specific isotope effect studies on this compound were not found, the principles of KIE are broadly applicable to understanding its reactions. For example, in the transfer hydrogenation reactions where benzothiazolines act as hydride donors, a primary kinetic isotope effect would be expected if the C-H bond cleavage from the benzothiazoline is the rate-limiting step. Isotopic labeling can also be used to trace the path of atoms throughout a reaction, providing further mechanistic insights. wikipedia.org

The direct observation and characterization of reaction intermediates are crucial for confirming mechanistic proposals. Various spectroscopic techniques can be employed to monitor reactions in real-time and identify transient species. libretexts.orgallen.in

For photochemical reactions involving benzothiazoline derivatives, time-resolved absorption and emission spectroscopy can be used to study the excited states and radical intermediates. For instance, in the photochemical reaction of the related compound 2,2′-dithiobis(benzothiazole), transient electronic and vibrational absorption spectroscopy was used to directly observe the formation and decay of the benzothiazole-2-thiyl radical. rsc.org

Coordination Chemistry of 2,2 Bibenzothiazoline As a Ligand

Design Principles for 2,2'-Bibenzothiazoline-Based Ligands

The design of ligands based on this compound is a strategic process aimed at creating molecules with specific metal-binding capabilities and tunable properties.

The design of this compound-based ligands for selective metal ion coordination revolves around creating a structure that can preferentially bind to a target metal ion. This selectivity is often achieved by manipulating the chelate ring geometry. researchgate.netnih.gov The arrangement of donor atoms in the ligand can be optimized to match the preferred coordination geometry and size of a specific metal ion, leading to more stable complexes with that metal. researchgate.net For instance, ligands can be designed to form five-membered or six-membered chelate rings with metal ions, and the inherent strain in these rings can be tuned to favor the coordination of certain metals over others. unm.edu

A key feature of this compound and related ligands like 2,2'-bi-2-thiazoline is the α-diimine group, which is crucial for coordination. rsc.org The design process often involves modifying the substituents on the thiazoline (B8809763) rings to fine-tune the ligand's electronic and steric properties, thereby influencing its selectivity for different metal ions. rsc.org

Table 1: Factors in Ligand Design for Selective Metal Ion Coordination

| Design Factor | Influence on Selectivity |

| Chelate Ring Size | The size of the ring formed upon coordination with a metal ion can be tailored to match the ionic radius of the target metal, enhancing binding affinity and selectivity. researchgate.netnih.gov |

| Donor Atom Type and Position | The nature and spatial arrangement of donor atoms (e.g., nitrogen, sulfur) dictate the coordination geometry and the stability of the resulting metal complex. rsc.orgresearchgate.net |

| Substituent Effects | Introducing different functional groups on the ligand backbone can alter its electronic properties and steric profile, thereby influencing its interaction with various metal ions. rsc.org |

The geometry and stability of metal complexes with this compound-based ligands are significantly influenced by both steric and electronic factors. nih.govnih.gov

Electronic Influences: The electronic properties of the ligand, such as the electron-donating or electron-withdrawing nature of its substituents, affect the strength of the metal-ligand bond. Electron-donating groups can increase the electron density on the donor atoms, leading to stronger coordination with the metal ion and a more stable complex. Conversely, electron-withdrawing groups can weaken the metal-ligand bond. princeton.edu The electronic structure of the ligand also plays a critical role in the stability of the resulting complex, especially in its reduced or oxidized forms. nih.gov

Multifunctionalization involves introducing various functional groups onto the this compound scaffold to create ligands with tunable properties. This approach allows for the fine-tuning of the ligand's electronic and steric characteristics, which in turn influences the properties of the resulting metal complexes. princeton.edu For instance, introducing specific functional groups can alter the redox potential of the complex, its solubility in different solvents, or its catalytic activity. princeton.edu This strategy is a powerful tool for designing "expanded ligands" with tailored functionalities for specific applications. mdpi.com

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes involving this compound ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.govresearchgate.net The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Metal complexes can be classified as either homoleptic or heteroleptic. unacademy.comyoutube.comyoutube.com

Homoleptic complexes are those in which all the ligands coordinated to the central metal ion are identical. unacademy.comresearchgate.net For example, a complex where a metal ion is bound only to this compound ligands would be considered homoleptic. The synthesis of homoleptic complexes typically involves reacting a metal salt with a stoichiometric excess of the ligand. researchgate.net

Heteroleptic complexes contain more than one type of ligand coordinated to the central metal ion. unacademy.comyoutube.com For instance, a complex with both a this compound ligand and other ligands, such as chloride or water molecules, would be heteroleptic. The preparation of heteroleptic complexes can be achieved by carefully controlling the stoichiometry of the reactants or by sequential addition of different ligands. rsc.org

The choice between synthesizing a homoleptic or heteroleptic complex depends on the desired properties and application of the final compound. rsc.org

A range of spectroscopic techniques are employed to characterize the metal-ligand interactions in this compound complexes and to deduce their structures. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. youtube.com Changes in the vibrational frequencies of the ligand upon complexation, particularly those associated with the C=N and C-S bonds in the thiazoline rings, provide evidence of metal-ligand bond formation. rsc.org

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge-transfer (MLCT) bands are often observed in the visible region of the spectrum, and their energies can be correlated with the redox properties of the complex. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for determining the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode and the geometry of the complex. rsc.orgmdpi.com

Mössbauer Spectroscopy: For iron complexes, Mössbauer spectroscopy is a powerful tool for determining the oxidation state and spin state of the iron center. rsc.org

Magnetic Susceptibility Measurements: These measurements are used to determine the number of unpaired electrons in a complex, which helps in assigning the spin state of the metal ion (high-spin or low-spin). rsc.orgresearchgate.net

Cyclic Voltammetry: This electrochemical technique is used to study the redox behavior of the complexes, providing information about the oxidation and reduction potentials of both the metal center and the coordinated ligand. rsc.org

Table 2: Spectroscopic Techniques and Their Applications in Characterizing Bibenzothiazoline Complexes

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Evidence of metal-ligand bond formation through shifts in vibrational frequencies. rsc.orgyoutube.com |

| Electronic (UV-Vis) Spectroscopy | Information on electronic transitions, including metal-to-ligand charge-transfer bands. rsc.org |

| Nuclear Magnetic Resonance (NMR) | Structural information for diamagnetic complexes in solution. rsc.orgmdpi.com |

| Mössbauer Spectroscopy | Determination of oxidation and spin states for iron complexes. rsc.org |

| Magnetic Susceptibility | Determination of the number of unpaired electrons and the spin state of the metal ion. rsc.orgresearchgate.net |

| Cyclic Voltammetry | Information on the redox properties of the complex. rsc.org |

Structural Analysis of Coordination Compounds via X-ray Crystallography

For instance, the crystal structure of a zinc complex with a related ligand, 2-mercaptobenzothiazole (B37678) (MBTH), specifically bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II), has been determined. nih.gov In this complex, the zinc atom is coordinated to two 2-mercaptobenzothiazolate ligands through their sulfur atoms and to a 1,10-phenanthroline (B135089) ligand in a bidentate fashion, resulting in a distorted tetrahedral geometry. nih.gov The analysis also revealed various intermolecular interactions that contribute to the stability of the crystal lattice. nih.gov

Similarly, X-ray diffraction studies have been crucial in characterizing a variety of coordination compounds, including those with cadmium(II) and zinc(II), revealing diverse structural motifs such as helical chains and 3D supramolecular architectures. researchgate.net The precise coordination environment around the metal center, including bond distances and the nature of the coordinating atoms, is a key output of these studies. researchgate.net

The structural data obtained from X-ray crystallography for various transition metal complexes, including those with rhodium and copper, have confirmed the coordination of ligands and provided insights into their molecular geometry. researchgate.netnih.gov This information is fundamental to understanding the chemical and physical properties of these compounds.

Reactivity and Catalytic Activity of this compound Metal Complexes

The metal complexes of this compound exhibit a range of reactivities and are of significant interest for their potential catalytic applications.

Role of Bibenzothiazoline Ligands in Transition Metal Catalysis

Transition metal complexes are widely utilized as catalysts in a vast array of chemical transformations. nih.govyoutube.com The ligands coordinated to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. nih.govrsc.org Ligands like this compound can modify the electronic and steric environment around the metal, thereby influencing the catalytic process. nih.govrsc.org

The development of novel ligands is a key area of research in catalysis, aiming to create catalysts with enhanced performance for specific reactions. nih.govnih.gov The interaction between the ligand and the metal can lead to unique catalytic properties that are not achievable with simple metal salts. nih.gov For example, the use of specific ligands can facilitate the activation of small molecules or influence the stereochemistry of a reaction. sioc-journal.cn The catalytic activity of transition metals is often attributed to their ability to exist in multiple oxidation states and to form intermediate complexes with reactants. youtube.com

Redox Chemistry and Electron Transfer Processes in Bibenzothiazoline Metal Complexes

The redox behavior of metal complexes is a fundamental aspect of their reactivity. Electron transfer reactions, where an electron moves from one chemical species to another, are central to many catalytic cycles and biological processes. youtube.comlibretexts.org These reactions can occur through two primary mechanisms: inner-sphere and outer-sphere electron transfer. libretexts.org

In an inner-sphere mechanism , a ligand bridges the two metal centers involved in the electron transfer. libretexts.orglibretexts.org This bridging ligand facilitates the movement of the electron. The nature of the bridging ligand can significantly affect the rate of electron transfer. libretexts.org

In an outer-sphere mechanism , the electron transfers between two separate coordination spheres without a bridging ligand. libretexts.org

The redox properties of a metal complex, such as its reduction potential, are influenced by the coordinated ligands. nih.gov For example, in dioxorhenium(V) complexes with 2,2'-bipyridyl, a related bidentate nitrogen ligand, the coordination of the bipyridyl ligand was found to significantly alter the redox potentials of the rhenium center compared to analogous complexes with monodentate pyridine (B92270) ligands. dtic.mil This demonstrates the profound effect that the ligand environment has on the electronic properties and, consequently, the redox chemistry of the metal complex. dtic.mil

Ligand Exchange and Dissociation Mechanisms in Bibenzothiazoline Complexes

Ligand exchange, or substitution, is a fundamental reaction of coordination complexes where one ligand is replaced by another. savemyexams.comchemguide.co.uk These reactions are crucial in many catalytic processes, as they allow for the binding of substrates and the release of products from the metal center. youtube.com

Ligand substitution reactions can proceed through different mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). dalalinstitute.comlibretexts.org

Dissociative (D) mechanism: The departing ligand leaves first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. The rate of this reaction is primarily dependent on the concentration of the starting complex. dalalinstitute.com

Associative (A) mechanism: The incoming ligand binds first, forming an intermediate with a higher coordination number, from which the leaving group then departs. The rate is dependent on the concentrations of both the starting complex and the incoming ligand. dalalinstitute.comlibretexts.org

Interchange (I) mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. It can have either associative (Ia) or dissociative (Id) character. libretexts.org

The preferred mechanism is influenced by factors such as the nature of the metal ion, the ligands, and the reaction conditions. For instance, octahedral complexes often undergo dissociative substitution, while square planar complexes typically favor an associative pathway. libretexts.org The steric bulk around the metal center can also play a significant role; increased steric hindrance often favors a dissociative mechanism. dalalinstitute.com

Computational Chemistry in Understanding Bibenzothiazoline Coordination

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the electronic structure, bonding, and reactivity of coordination compounds.

DFT Calculations for Electronic Structure and Bonding in Complexes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govmdpi.com In the context of coordination chemistry, DFT calculations can provide detailed insights into the nature of the metal-ligand bonding, the distribution of electron density, and the molecular orbital energies. nih.gov

Studies on various transition metal complexes with ligands analogous to this compound, such as 2,2'-bipyridine, have successfully used DFT to determine the oxidation state of the ligand and the metal center. nih.gov These calculations can predict molecular geometries and vibrational spectra, which can be compared with experimental data from X-ray crystallography and spectroscopy to validate the computational model. nih.govutoronto.ca

For example, DFT calculations have been used to study the structures of dimethylzinc (B1204448) and dimethylcadmium (B1197958) complexes with bidentate nitrogen ligands like 2,2'-bipyridine, providing insights into the metal-nitrogen stretching frequencies and the stability of the complexes. utoronto.ca Furthermore, DFT has been employed to predict the molecular structure of complexes like iron(II) tris(2,2'-bipyridine) and to understand the relative stabilities of different spin states. mdpi.com

Molecular Dynamics Simulations of Bibenzothiazoline-Metal Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the dynamic interactions between the this compound ligand and various metal ions at an atomic level. These simulations model the physical movements of atoms and molecules over time, providing insights into the stability, structure, and dynamics of the resulting coordination complexes. Given the absence of pre-existing simulation data for this specific ligand-metal system, this section outlines the established theoretical methodology for conducting such an investigation.

The process begins with the critical step of developing a robust force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. wikipedia.org Standard force fields like AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) often lack parameters for novel molecules, especially those involving metal centers and heterocyclic atoms like sulfur. researchgate.netresearchgate.net Therefore, a custom parameterization for the this compound-metal complex is required.

This parameterization is typically achieved using quantum mechanics (QM), most commonly Density Functional Theory (DFT). matsci.org The initial step involves optimizing the geometry of the this compound ligand and its metal complex using a suitable DFT functional and basis set. arxiv.org From the optimized geometry, parameters that are not present in the chosen base force field (e.g., GAFF - General AMBER Force Field) can be derived. These include:

Bond stretching constants: Determined by scanning the potential energy surface as a specific bond length is varied around its equilibrium value.

Angle bending constants: Calculated by fitting the energy changes that occur upon altering a bond angle. matsci.org

Dihedral (torsion) angle parameters: Obtained by calculating the energy profile as the molecule is rotated around a central bond. acs.org

Partial atomic charges: Often calculated using methods like Restrained Electrostatic Potential (RESP) to accurately represent the electrostatic interactions, which are crucial in metal coordination.

Once a reliable force field is developed, the MD simulation can be set up. This involves several key stages:

Energy Minimization: The initial system undergoes energy minimization, usually using algorithms like steepest descent followed by conjugate gradient, to relax the structure and remove any unfavorable atomic clashes or steric strain. wikipedia.org

Equilibration: The system is gradually heated to the desired temperature (e.g., 298.15 K) and then equilibrated at the target pressure (e.g., 1 atm). This is typically done in two phases: an NVT (isothermal-isochoric) ensemble where the number of particles, volume, and temperature are kept constant, followed by an NPT (isothermal-isobaric) ensemble where pressure is also held constant. acs.org This ensures the system reaches a stable state before data collection begins.

Production Run: Following equilibration, the production MD simulation is performed for a duration sufficient to sample the conformational space of the complex, often ranging from nanoseconds to microseconds. During this phase, the atomic coordinates, velocities, and energies are saved at regular intervals, creating a trajectory file for analysis. arxiv.org

Illustrative Simulation Parameters:

The table below provides a hypothetical example of the parameters that would be used for an MD simulation of a this compound-Metal(II) complex.

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER ff14SB with GAFF2 and custom parameters for the complex |

| Software | AMBER 22 or GROMACS 2023 |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| Box Size | 10 Å padding around the complex |

| Temperature | 298.15 K (coupled with Langevin thermostat) |

| Pressure | 1.0 atm (coupled with Berendsen barostat) |

| Integration Time Step | 2.0 fs |

| Production Run Length | 500 ns |

Analysis of the resulting trajectory provides detailed insights into the dynamic behavior of the complex. Key analyses include:

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the ligand.

Radial Distribution Function (RDF): The RDF, g(r), describes the probability of finding an atom at a certain distance from a reference atom. libretexts.org Analysis of the metal-nitrogen and metal-sulfur RDFs can confirm the coordination number and determine the average coordination bond distances in the first and second solvation shells. researchgate.netmdpi.com

Hydrogen Bond Analysis: This identifies the formation and lifetime of hydrogen bonds between the ligand, metal ion, and surrounding solvent molecules, which can be crucial for the complex's stability and solubility.

Hypothetical Radial Distribution Function Data:

This table illustrates the type of data that would be extracted from an RDF analysis for a hypothetical this compound-Cu(II) complex.

| Atomic Pair | First Peak Position (Å) | First Minimum (Å) | Coordination Number (Integral of first peak) |

|---|---|---|---|

| Cu-N (thiazoline) | 2.05 | 2.80 | 2.0 |

| Cu-S (thiazoline) | 2.40 | 3.10 | 2.0 |

| Cu-O (water) | 2.15 | 2.95 | 2.0 |

Through this established computational workflow, molecular dynamics simulations can provide a detailed, dynamic picture of the coordination behavior of this compound with different metal ions, complementing experimental studies and guiding the design of new metal complexes with desired properties.

Advanced Analytical Methodologies for 2,2 Bibenzothiazoline Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopy is the cornerstone of molecular characterization, providing fundamental insights into the structure, bonding, and electronic nature of 2,2'-Bibenzothiazoline.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum reveal the connectivity of protons in the molecule.

For a complex structure like this compound, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive correlations. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton-proton networks within the aromatic rings and the thiazoline (B8809763) moiety.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon atoms with their attached protons. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the precise assignment of each carbon resonance based on its attached proton's signal. nih.govnih.gov

The combination of these NMR methods allows for a complete and confident assignment of every proton and carbon atom in the this compound molecule, confirming its identity and providing a crucial measure of its structural integrity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

|---|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | Doublet, Triplet | Signals correspond to the protons on the two benzene (B151609) rings. |

| Methine Proton (-CH-) | ~5.0 - 5.5 | Singlet/Doublet | The proton at the junction of the two thiazoline rings. |

| Amine Proton (-NH-) | 4.0 - 5.0 | Broad Singlet | Chemical shift can be variable and concentration-dependent. |

| Aromatic Carbons | 110 - 150 | - | Includes quaternary carbons and those with attached protons. |

| Methine Carbon (-CH-) | ~60 - 70 | - | Carbon at the central linkage point. |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula (C₁₄H₁₂N₂S₂), distinguishing it from other potential isomers or compounds with the same nominal mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov In an LC-MS/MS experiment, the this compound molecular ion is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The resulting fragmentation pattern provides a structural fingerprint that can be used for definitive identification and quantification, even in complex mixtures. Common fragmentation pathways for aromatic and heterocyclic compounds often involve the cleavage of the weakest bonds or the formation of stable carbocations or radical ions. libretexts.orglibretexts.org For this compound, fragmentation would likely involve the cleavage of the central C-C bond, resulting in a benzothiazoline (B1199338) radical cation.

Table 2: Hypothetical LC-MS/MS Fragmentation Data for this compound

| Ion Description | Proposed m/z (mass-to-charge ratio) | Notes |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | 273.05 | The molecular ion observed in positive ion mode ESI. |

| [M]⁺˙ (Molecular Ion) | 272.04 | The molecular ion observed in electron ionization (EI). |

| [C₇H₆NS]⁺ | 136.02 | Fragment corresponding to a benzothiazoline cation after cleavage of the central C-C bond. This would likely be a major fragment. |

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds and is excellent for identifying functional groups such as the N-H bond of the amine and the C=N imine bond within the thiazoline ring. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds and is particularly useful for characterizing the aromatic ring system and the C-S bonds in this compound. youtube.com Because water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous media.

Together, the FT-IR and Raman spectra provide a unique "molecular fingerprint" that can be used for compound identification and purity verification. Subtle shifts in vibrational frequencies can also provide insights into intermolecular interactions and the conformational state of the molecule, such as the rotational orientation around the central carbon-carbon bond linking the two thiazoline rings.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | FT-IR | 3300 - 3500 | A moderately sharp peak indicating the secondary amine. |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Characteristic of the benzene ring protons. |

| C=N Stretch | FT-IR | 1600 - 1650 | Indicates the imine bond within the thiazoline ring structure. |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Multiple bands corresponding to the benzene ring skeleton. |

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of this compound, which arise from the conjugated π-electron system of its benzothiazole (B30560) moieties.

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π→π* transitions). msu.edutechnologynetworks.com The resulting spectrum, a plot of absorbance versus wavelength, shows characteristic absorption maxima (λ_max) that are indicative of the compound's chromophore. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration, making UV-Vis spectroscopy a simple and robust method for quantitative analysis once a calibration curve is established. technologynetworks.com The conjugated system in this compound is expected to result in strong absorption in the UV region. libretexts.org

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. This technique is typically much more sensitive than absorption spectroscopy. technologynetworks.com By measuring the fluorescence emission spectrum, researchers can study the photophysical properties of this compound, including its quantum yield and excited-state lifetime. The presence and characteristics of fluorescence are highly dependent on molecular structure and rigidity.

Table 4: Representative Photophysical Data for this compound

| Parameter | Technique | Hypothetical Value | Notes |

|---|---|---|---|

| Maximum Absorption (λ_max) | UV-Visible | ~280-320 nm | Corresponds to the π→π* electronic transition in the conjugated system. |

| Molar Absorptivity (ε) | UV-Visible | > 10,000 L mol⁻¹ cm⁻¹ | High value is expected due to the extended chromophore. |

Chromatographic Separations for Bibenzothiazoline Mixtures and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of this compound. nih.gov A validated, stability-indicating HPLC method is a requirement for quality control.

For a moderately non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar mixture, commonly of water and an organic solvent like acetonitrile (B52724) or methanol. jfda-online.comnih.gov By adjusting the ratio of the organic solvent to water (either isocratically or through a gradient), a high-resolution separation can be achieved. Detection is most commonly performed using a UV detector set to one of the compound's absorption maxima (λ_max). nih.gov The area under the resulting chromatographic peak is proportional to the concentration of the analyte, allowing for precise quantification.

Table 5: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water (often with 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., 50% B to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at a λ_max (e.g., 290 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) for Volatile Bibenzothiazoline Derivatives and By-products

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. nih.govnih.gov In the context of this compound research, GC is particularly useful for the analysis of its volatile derivatives and any by-products that may form during synthesis or degradation. For compounds that are not sufficiently volatile, a derivatization step can be employed to modify the analyte's functional groups, thereby increasing its volatility and enabling GC analysis.

The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The choice of the stationary phase is critical and governs the separation mechanism based on properties like polarity. nih.gov For instance, a non-polar column might be used to separate compounds primarily based on their boiling points, while a polar column would separate based on polarity. nih.gov

In the analysis of complex mixtures, such as the by-products of a chemical reaction, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. researchgate.netmdpi.com GC×GC utilizes two columns with different stationary phases, providing a more detailed separation of the sample components in a two-dimensional space. nih.govmdpi.com This technique is capable of resolving hundreds or even thousands of compounds in a single analysis, making it ideal for the untargeted screening of volatile by-products in this compound synthesis. researchgate.netmdpi.commdpi.com The enhanced peak capacity and sensitivity of GC×GC are beneficial for identifying trace impurities that could not be detected by conventional one-dimensional GC. mdpi.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical fluid chromatography (SFC) has emerged as a highly efficient technique for the separation of chiral compounds, a critical aspect in pharmaceutical research where enantiomers of a drug can exhibit different pharmacological activities. chromatographyonline.comselvita.com Given that this compound and its derivatives may possess chiral centers, SFC is a valuable tool for their enantioselective analysis and purification.

SFC most commonly utilizes supercritical carbon dioxide as the primary mobile phase, which offers several advantages over traditional liquid chromatography (LC) solvents. selvita.comyoutube.com Supercritical CO2 has low viscosity and high diffusivity, allowing for faster separations and higher efficiency without a significant increase in backpressure. chromatographyonline.comnih.gov This "green" solvent is non-toxic and can be recycled, making SFC an environmentally friendly alternative to normal-phase LC that often uses hazardous solvents. selvita.com

For chiral separations, SFC is typically coupled with a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have shown good enantioselectivity for a variety of chiral compounds. nih.gov The separation can be optimized by adding a modifier, such as methanol, ethanol, or isopropanol, to the mobile phase. nih.gov The type and concentration of the modifier can significantly affect the elution time and enantioselectivity of the separation. nih.gov The indirect approach to chiral separation involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column. chromatographyonline.com

The advantages of SFC in terms of speed, efficiency, and reduced solvent consumption make it a powerful technique for both analytical and preparative scale chiral separations of this compound and its derivatives. selvita.comyoutube.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the comprehensive analysis of complex samples. In the context of this compound research, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for the identification and quantification of the parent compound, its derivatives, and by-products.

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. nih.gov It is an ideal technique for the analysis of volatile and thermally stable compounds. nih.gov In the analysis of this compound reaction mixtures, GC-MS can be used to identify by-products and impurities by comparing their mass spectra with spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.gov For complex volatile samples, comprehensive two-dimensional GC coupled with time-of-flight mass spectrometry (GC×GC–ToFMS) provides exceptional separation and identification capabilities. mdpi.com

LC-MS , and particularly its tandem version LC-MS/MS , is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.govscispace.com An LC-MS/MS method was successfully developed for the quantification of a related compound, benzisothiazolinone (BIT), in various biological matrices. nih.govresearchgate.net This method involved a simple sample extraction followed by separation on a C18 column and detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode. nih.govresearchgate.net A similar approach could be readily adapted for the analysis of this compound, providing high sensitivity and specificity. nih.govresearchgate.net

The choice between GC-MS and LC-MS depends on the properties of the analyte. The following table summarizes the key characteristics and applications of each technique.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analytes | Volatile and thermally stable compounds. nih.gov | Wide range of compounds, including non-volatile and thermally labile. nih.gov |

| Sample Derivatization | Often required for polar or non-volatile compounds. | Generally not required. |

| Separation Principle | Partitioning between a gas mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). nih.govresearchgate.net |

| Key Advantages | Excellent separation efficiency for volatile compounds, extensive spectral libraries for identification. nih.gov | High sensitivity and selectivity, applicable to a broader range of compounds, minimal sample preparation. nih.govscispace.com |

| Typical Applications | Analysis of volatile organic compounds, environmental analysis, metabolomics of volatile compounds. researchgate.netnih.gov | Pharmaceutical analysis, proteomics, metabolomics, analysis of biological samples. scispace.comnih.govresearchgate.net |

Electrochemical Methods for Bibenzothiazoline Redox Behavior

Electrochemical methods are valuable for probing the redox properties of molecules like this compound. These techniques can provide insights into the electron transfer processes, which is crucial for understanding its potential applications in areas such as electrocatalysis and sensor development.

Cyclic Voltammetry and Chronoamperometry for Redox Potentials and Mechanisms

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the oxidation and reduction processes of a substance. youtube.comyoutube.com In a CV experiment, the potential applied to a working electrode is scanned linearly in a triangular waveform, and the resulting current is measured. youtube.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer reactions. youtube.com

For a reversible redox process, the cyclic voltammogram will show a pair of peaks corresponding to the oxidation and reduction of the analyte. The formal redox potential (E°') can be estimated from the midpoint of the peak potentials. The peak current is proportional to the concentration of the analyte and the square root of the scan rate, as described by the Randles-Sevcik equation. nih.gov By analyzing the shape and scan rate dependence of the cyclic voltammogram, it is possible to determine the reversibility of the redox reaction and to identify coupled chemical reactions. nih.govyoutube.com

Chronoamperometry is another electrochemical technique where a potential step is applied to the working electrode and the resulting current is monitored as a function of time. This technique can be used to study the kinetics of electron transfer and to determine diffusion coefficients of electroactive species.

The table below outlines key parameters that can be determined from cyclic voltammetry experiments.

| Parameter | Description |

| Anodic Peak Potential (Epa) | The potential at which the oxidation peak current occurs. |

| Cathodic Peak Potential (Epc) | The potential at which the reduction peak current occurs. |

| Formal Redox Potential (E°') | The thermodynamic potential of the redox couple, often estimated as the average of Epa and Epc for a reversible system. |

| Anodic Peak Current (ipa) | The maximum current measured during the anodic scan. |

| Cathodic Peak Current (ipc) | The maximum current measured during the cathodic scan. |

| Peak Separation (ΔEp) | The difference between Epa and Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. |

Electroanalytical Sensing Applications

The redox activity of this compound can be exploited for the development of electroanalytical sensors. By immobilizing the compound or its derivatives onto an electrode surface, a sensor can be created that produces a measurable electrical signal in the presence of a target analyte.

The design of an electrochemical sensor often involves modifying the electrode surface with a material that selectively interacts with the analyte of interest. For example, a glassy carbon electrode could be modified with a composite material containing this compound to enhance its electrocatalytic activity towards a specific substrate. nih.gov The performance of such a sensor is evaluated based on its sensitivity, selectivity, detection limit, and response time. nih.gov

Advanced Microscopic and Surface Characterization Techniques for Bibenzothiazoline Materials

The performance of materials based on this compound in various applications is highly dependent on their morphology and surface properties. Advanced microscopic and surface characterization techniques are therefore essential for understanding the structure-property relationships of these materials.

Techniques such as Atomic Force Microscopy (AFM) can be used to visualize the surface morphology of thin films of bibenzothiazoline materials at the nanoscale. nih.gov AFM provides three-dimensional topographical information, allowing for the characterization of surface roughness and grain size.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, enabling the visualization of the internal structure and crystal lattice of materials. nih.gov TEM can be used to confirm the crystalline nature and orientation of thin films.

Spectroscopic techniques are also crucial for surface characterization. Raman spectroscopy and Fourier-transform infrared spectroscopy (FTIR) can provide information about the molecular structure and orientation of molecules within a thin film. nih.gov For instance, by using different modes of infrared spectroscopy, such as transmission and reflection-absorption, the orientation of molecules on a surface can be determined. nih.gov

For porous bibenzothiazoline materials, techniques like krypton sorption analysis can be used to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution. nih.govX-ray diffraction (XRD) is another important technique for determining the crystal structure and orientation of crystalline films. nih.gov

The combination of these advanced microscopic and surface characterization techniques provides a comprehensive understanding of the physical and chemical properties of this compound materials, which is critical for their optimization in various applications.

Atomic Force Microscopy (AFM) and Scanning Probe Microscopy for Surface Topography and Interactions

Atomic Force Microscopy (AFM) and other Scanning Probe Microscopy (SPM) techniques are instrumental in characterizing the surface topography and interaction forces of materials at the nanoscale. numberanalytics.comoxinst.com These methods utilize a physical probe with a sharp tip to scan the surface of a specimen, providing high-resolution, three-dimensional images and quantitative data on various surface properties. oxinst.comwikipedia.org

Atomic Force Microscopy (AFM) operates by scanning a sharp probe, attached to a cantilever, across a sample's surface. youtube.com A laser beam is reflected off the back of the cantilever onto a photodetector, measuring the cantilever's deflection as the probe interacts with the surface. numberanalytics.comyoutube.com This allows for the generation of a detailed topographical map. numberanalytics.com AFM is particularly well-suited for polymer analysis as it provides contrast based on mechanical interactions, revealing morphology and structural details without requiring extensive sample preparation or a vacuum environment. youtube.com

Key applications of AFM in the context of this compound research would include:

Surface Roughness and Morphology: Quantifying the surface texture and features of this compound films or coatings. numberanalytics.com

Mechanical Properties: Measuring nanoscale properties such as stiffness, adhesion, and friction through techniques like force spectroscopy. numberanalytics.com

Interaction Forces: Determining the interaction potential between the this compound surface and other molecules or surfaces. beilstein-journals.orgbeilstein-journals.org This is achieved by analyzing the force-displacement curves obtained during the AFM experiment. numberanalytics.com

Scanning Probe Microscopy (SPM) is a broader category of microscopy that includes AFM and other techniques like Scanning Tunneling Microscopy (STM). oxinst.comwikipedia.org The fundamental principle involves scanning a sharp probe over a surface and monitoring a distance-dependent physical parameter. vsm-instruments.com SPM can achieve atomic resolution, surpassing other advanced techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) in this regard. oxinst.com The probe's sharpness is a critical factor in achieving high resolution. wikipedia.org

Different modes of SPM operation, such as contact mode and tapping mode, allow for the measurement of various surface characteristics. oxinst.com For instance, in constant interaction mode, a feedback loop maintains a constant interaction between the probe and the surface, providing topographical information. wikipedia.org

Table 1: Comparison of AFM and SPM Techniques for Surface Analysis

| Feature | Atomic Force Microscopy (AFM) | Scanning Probe Microscopy (SPM) |

|---|---|---|

| Primary Measurement | Cantilever deflection due to tip-sample forces | Various distance-dependent physical parameters (e.g., tunneling current in STM) |

| Resolution | Sub-nanometer to atomic resolution oxinst.com | Can achieve atomic resolution oxinst.com |

| Sample Requirement | Can be used for both conductive and non-conductive samples | Varies by technique (e.g., STM requires conductive samples) oxinst.com |

| Key Applications | Topography, surface roughness, mechanical properties (adhesion, friction) numberanalytics.com | Surface imaging, mapping of various physical properties at the nanoscale |

| Operating Environment | Ambient, liquid, or vacuum youtube.com | Varies by technique; some require ultra-high vacuum vsm-instruments.com |

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Studies

Electron microscopy techniques, namely Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and internal nanostructure of materials with high resolution. nih.govazooptics.comyoutube.com

Scanning Electron Microscopy (SEM) provides detailed, high-resolution images of a sample's surface topography. azooptics.comwikipedia.org It works by scanning a focused beam of electrons across the sample. The interactions between the electrons and the sample's atoms generate various signals, including secondary electrons, which are then detected to form an image. azooptics.comwikipedia.org SEM offers a large depth of field, resulting in images with a three-dimensional appearance. nanoscience.com

Key features and applications of SEM in this compound research include:

High-Resolution Imaging: Modern SEMs can achieve resolutions of less than 1 nanometer. azooptics.com

Morphological Analysis: It is highly effective for characterizing the shape, size, and distribution of particles or features on the surface of this compound-based materials. researchgate.netnih.gov

Elemental Analysis: When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide information on the elemental composition of the sample. azooptics.comnanoscience.com

Transmission Electron Microscopy (TEM) allows for the detailed visualization of the interior of a sample. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen. nih.govyoutube.com The interaction of the electrons with the material as they pass through creates an image that reveals the internal structure, including crystallography and defects. youtube.com

The capabilities of TEM make it invaluable for in-depth studies of this compound nanostructures:

Ultra-High Resolution: TEM can achieve sub-nanometer resolution, making it possible to visualize materials at the atomic level. nih.govyoutube.com

Nanostructural Characterization: It is used to investigate the size, shape, and arrangement of nanoparticles and internal features within a material. nih.govresearchgate.net